molecular formula C11H17BN2O4 B2999101 2-{[(Tert-butoxy)carbonyl](methyl)amino}pyridine-4-boronic acid CAS No. 2377609-94-2

2-{[(Tert-butoxy)carbonyl](methyl)amino}pyridine-4-boronic acid

Cat. No.: B2999101
CAS No.: 2377609-94-2
M. Wt: 252.08
InChI Key: VWRCIWLKYIWMFN-UHFFFAOYSA-N
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Description

2-{(Tert-Butoxy)CarbonylAmino}Pyridine-4-Boronic Acid (CAS: 2377609-94-2, MFCD31726384) is a pyridine-derived boronic acid featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the 2-position and a boronic acid moiety at the 4-position of the aromatic ring. This compound is cataloged with 95% purity (FB-8422, Combi-Blocks) and is utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the boronic acid’s reactivity . The Boc group serves to protect the amine functionality during synthesis, enabling selective deprotection for downstream derivatization.

Properties

IUPAC Name

[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14(4)9-7-8(12(16)17)5-6-13-9/h5-7,16-17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRCIWLKYIWMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)N(C)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The Boc group is added to the amine under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The boronic acid group can be introduced through hydroboration, which involves the addition of a boron-hydrogen bond over an alkene or alkyne .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{(Tert-butoxy)carbonylamino}pyridine-4-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-{(Tert-butoxy)carbonylamino}pyridine-4-boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(Tert-butoxy)carbonylamino}pyridine-4-boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes oxidative addition, transmetalation, and reductive elimination to form the desired carbon-carbon bond . The Boc group serves as a protecting group for the amine, preventing unwanted side reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

  • Core aromatic system (pyridine, benzene, or heterocycle).
  • Position and type of substituents (boronic acid, Boc-protected amines, halogens).
  • Purity and synthetic accessibility (as per commercial catalogs).

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Name Core Structure Boronic Acid Position Boc-Protected Group Position Additional Substituents Purity (%) Key Applications/Notes
2-{(Tert-Butoxy)CarbonylAmino}Pyridine-4-Boronic Acid (FB-8422) Pyridine 4 2 (methylamino) None 95 Suzuki couplings, amine protection
4-(tert-Butoxycarbonyl-N-Methylamino)-Phenylboronic Acid (BB-8852) Benzene 4 4 (methylamino) None 98 Aryl coupling, higher purity
1-(tert-Butoxycarbonyl)-3-Isopropylpyrazole-4-Boronic Acid (BC-1111) Pyrazole 4 1 (isopropyl) None 96 Heterocyclic coupling, steric bulk
2-(tert-Butoxycarbonylamino)-4-Chloronicotinic Acid Pyridine N/A (carboxylic acid) 2 (amino) 4-chloro N/A Intermediate for functionalized pyridines
tert-Butyl 4-Chloro-5-Methoxypyridin-3-Ylcarbamate Pyridine N/A 3 (carbamate) 4-chloro, 5-methoxy N/A Non-boronic acid, methoxy modulation

Detailed Findings

Pyridine vs. Benzene Core (FB-8422 vs. BB-8852)
  • Steric Environment: The 2-position Boc-methylamino group in FB-8422 creates steric hindrance near the boronic acid, which may reduce coupling efficiency relative to BB-8852’s para-substituted Boc group .
  • Purity : BB-8852 is reported at 98% purity, suggesting a more optimized synthesis compared to FB-8422 (95%) .
Pyridine vs. Pyrazole Core (FB-8422 vs. BC-1111)
  • Heterocycle Reactivity : Pyrazole (BC-1111) contains two adjacent nitrogen atoms, increasing electron density at the boronic acid site compared to pyridine. This may alter substrate compatibility in cross-couplings.
Functional Group Variations (FB-8422 vs. Non-Boronic Analogs)
  • Carboxylic Acid and Halogen Derivatives: Compounds like 2-(tert-Butoxycarbonylamino)-4-Chloronicotinic Acid lack boronic acid functionality but retain the Boc-protected amine, highlighting FB-8422’s specialized role in coupling chemistry .
  • Methoxy and Chloro Substituents: tert-Butyl 4-Chloro-5-Methoxypyridin-3-Ylcarbamate demonstrates how non-boronic pyridines prioritize halogen and methoxy groups for alternative reactivity (e.g., nucleophilic substitution) .

Biological Activity

2-{(Tert-butoxy)carbonylamino}pyridine-4-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring, which is known for its ability to interact with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The compound's IUPAC name is 2-{(tert-butoxy)carbonylamino}pyridine-4-boronic acid, with the following chemical formula:

PropertyValue
Molecular FormulaC11H17BN2O4
Molecular Weight239.08 g/mol
CAS Number10999519
AppearanceWhite to off-white powder

The presence of the boronic acid functional group is particularly significant due to its ability to form reversible covalent bonds with diols, which is a key feature in biological applications, including enzyme inhibition and drug targeting.

Antiviral Properties

Research indicates that derivatives of pyridine and boronic acids exhibit antiviral activity. For instance, compounds similar in structure have shown efficacy against various viruses, including HIV and influenza. A study highlighted the antiviral potential of β-amino acid-containing heterocycles, which suggests that modifications like those found in 2-{(Tert-butoxy)carbonylamino}pyridine-4-boronic acid could enhance antiviral properties through structural optimization .

Antibacterial Activity

Boronic acids have been recognized for their antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes such as serine proteases and β-lactamases. In vitro studies have demonstrated that certain boronic acid derivatives can effectively inhibit the growth of resistant bacterial strains, making them valuable candidates for antibiotic development .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is particularly noteworthy. Boronic acids are known to serve as inhibitors for various enzymes, including proteases and kinases. The specific interactions depend on the structural features of the compound, including the presence of the tert-butoxycarbonyl group, which may enhance binding affinity and specificity .

Case Studies

  • Antiviral Efficacy Against Influenza
    A study investigated the antiviral effects of several boronic acid derivatives against influenza viruses. The results indicated that modifications at the pyridine core could significantly influence antiviral potency. Compounds with similar structures showed IC50 values in the low micromolar range, suggesting potential therapeutic applications .
  • Inhibition of Bacterial Growth
    In a comparative study of various boronic acids, 2-{(Tert-butoxy)carbonylamino}pyridine-4-boronic acid was tested against multiple bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Structure-Activity Relationship (SAR)

The biological activity of 2-{(Tert-butoxy)carbonylamino}pyridine-4-boronic acid can be influenced by various structural modifications:

ModificationEffect on Activity
Tert-butoxycarbonyl groupEnhances solubility and stability
Boronic acid functionalityKey for enzyme inhibition
Pyridine ring substitutionAffects binding affinity to targets

Research indicates that optimizing these structural elements could lead to enhanced biological activity and specificity towards desired targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-{(tert-butoxy)carbonylamino}pyridine-4-boronic acid?

  • Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amino moiety prior to boronic acid functionalization. A common approach is to start with a pyridine scaffold, perform regioselective halogenation at the 4-position, followed by Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., PdCl₂(dppf)). The Boc-methylamine group is introduced via nucleophilic substitution or coupling reactions. Purification often requires column chromatography under inert conditions due to the boronic acid's sensitivity to moisture .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The boronic acid group is prone to protodeboronation under acidic or aqueous conditions. Storage should be in anhydrous solvents (e.g., THF or DMF) at -20°C under nitrogen. Avoid prolonged exposure to air or light. Analytical techniques like ¹¹B NMR or LC-MS should be used to monitor degradation (e.g., loss of boronic acid signal at δ ~30 ppm in ¹¹B NMR) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Verify Boc group integrity (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) and pyridine ring substitution patterns.
  • ¹¹B NMR : Confirm boronic acid presence (δ ~30 ppm).
  • IR Spectroscopy : Detect carbonyl stretches from the Boc group (~1690–1750 cm⁻¹).
  • HRMS : Validate molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How does steric hindrance from the Boc group affect Suzuki-Miyaura coupling efficiency?

  • Methodological Answer : The bulky tert-butoxycarbonyl group may reduce coupling yields due to steric clashes with the palladium catalyst’s coordination site. To mitigate this, use bulky ligands (e.g., SPhos or XPhos) to stabilize the catalyst and enhance turnover. Reaction optimization (e.g., elevated temperatures, extended reaction times) and screening base/ligand combinations (e.g., K₂CO₃ with Pd(PPh₃)₄) are recommended. Comparative studies with less hindered analogs (e.g., unprotected amino derivatives) can quantify steric effects .

Q. What strategies are effective for analyzing and resolving conflicting data in cross-coupling reaction outcomes?

  • Methodological Answer : Contradictory results (e.g., low yields vs. high conversion) may arise from boronic acid instability or side reactions. Systematic approaches include:

  • Kinetic Monitoring : Use in situ IR or LC-MS to track intermediate formation.
  • Control Experiments : Test for protodeboronation under reaction conditions (e.g., acidic byproducts).
  • Computational Modeling : Assess transition-state steric/electronic effects using DFT calculations .

Q. Can this compound serve as a versatile building block in medicinal chemistry?

  • Methodological Answer : Yes. The Boc group allows selective deprotection under acidic conditions (e.g., TFA), enabling sequential functionalization. The boronic acid facilitates late-stage diversification via Suzuki coupling to introduce aryl/heteroaryl motifs. Case studies with analogs (e.g., pyridine-3-boronic acids) demonstrate utility in kinase inhibitor synthesis and PET tracer development. Stability assays (e.g., plasma stability tests) are critical for in vivo applications .

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